Benzenamine, 2-(azidomethyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTMXSZSUNUHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482707 | |
| Record name | Benzenamine, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59319-58-3 | |
| Record name | Benzenamine, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzenamine, 2 Azidomethyl
Classical and Established Synthetic Routes
Traditional syntheses of Benzenamine, 2-(azidomethyl)- typically rely on robust and predictable functional group interconversions. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction. These methods can be broadly categorized by the sequence in which the amino and azidomethyl functionalities are introduced onto the benzene (B151609) ring.
Introduction of the Azido (B1232118) Group onto Benzenamine Derivatives
One of the most direct and common strategies involves the modification of a pre-existing benzenamine derivative. This approach leverages the ortho-aminobenzyl moiety and converts a suitable leaving group into the desired azide (B81097).
A primary route starts from 2-aminobenzyl alcohol. The alcohol is first converted into a species with a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, treatment of 2-aminobenzyl alcohol with a halogenating agent yields an ortho-aminobenzyl halide. Subsequent reaction with an azide salt, typically sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), affords Benzenamine, 2-(azidomethyl)- via an Sₙ2 reaction.
Alternatively, starting with 2-(bromomethyl)aniline, a direct nucleophilic substitution with sodium azide can be performed to yield the final product. nih.gov This method is efficient, assuming the starting halide is readily accessible.
Table 1: Comparison of Azide Introduction Routes from Benzenamine Derivatives
| Starting Material | Key Reagents | Intermediate | Final Step Reagent |
|---|---|---|---|
| 2-Aminobenzyl alcohol | 1. PBr₃ or SOCl₂ 2. NaN₃ | 2-(Halomethyl)aniline | NaN₃ |
Sequential Functionalization Approaches for Ortho-Disubstituted Benzenes
The synthesis can also be approached by starting with a simple ortho-disubstituted benzene and sequentially modifying both functional groups. This often begins with 2-methylaniline (o-toluidine).
The first step is a free-radical benzylic halogenation of the methyl group, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This selectively installs a bromine atom on the methyl group, forming 2-(bromomethyl)aniline. The subsequent step is the nucleophilic substitution of the bromide with an azide ion, as described previously, to furnish the final product. This two-step sequence from a readily available starting material represents a common and practical laboratory-scale synthesis.
Modern and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for synthesizing complex molecules, including the precursors to Benzenamine, 2-(azidomethyl)-. These strategies often align with the principles of green chemistry and utilize advanced catalytic systems.
Green Chemistry Principles Applied to Benzenamine, 2-(azidomethyl)- Synthesis
Green chemistry focuses on minimizing the environmental impact of chemical processes. For the synthesis of Benzenamine, 2-(azidomethyl)-, this can be applied through several key areas:
Flow Chemistry: The synthesis of organic azides can be hazardous in traditional batch processes due to the potential for accumulation of unstable intermediates. cam.ac.uk Continuous-flow synthesis offers a safer alternative by generating and consuming hazardous reagents in small volumes within a contained system. rsc.orgsemanticscholar.org For instance, the conversion of a benzyl (B1604629) halide to a benzyl azide can be performed in a flow reactor, minimizing risk and often improving reaction efficiency. cam.ac.ukdurham.ac.uk Flow systems using azide resins can generate streams of azidating agents that are immediately used in subsequent steps, avoiding the isolation of potentially explosive intermediates. acs.org
Safer Reagents and Reaction Conditions: Traditional reductions of nitroarenes often use stoichiometric amounts of metals and strong acids, generating significant waste. specchemonline.com Modern methods focus on cleaner alternatives. Electrocatalytic reduction of nitroarenes to anilines using a redox mediator is a promising green approach that operates at room temperature and pressure, powered by electricity which can be from renewable sources. specchemonline.comchemistryworld.com Photocatalytic reductions also offer a sustainable pathway for converting nitro groups to amines under mild conditions. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. One-pot or telescoped reactions, where intermediates are not isolated, contribute to higher atom economy and reduce solvent waste and energy consumption.
Table 2: Green Chemistry Approaches for Key Synthetic Steps
| Transformation | Classical Method | Green Alternative | Advantages |
|---|---|---|---|
| Azide Synthesis | NaN₃ in DMF (Batch) | Azide resin in a flow reactor acs.org | Enhanced safety, automation, reduced exposure. cam.ac.uk |
| Nitro Reduction | Sn/HCl or Fe/HCl | Electrocatalytic reduction with mediator specchemonline.com | Ambient conditions, avoids heavy metal waste. specchemonline.comchemistryworld.com |
Catalytic Approaches in the Synthesis of Benzenamine, 2-(azidomethyl)- Precursors
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective reactions. The construction of the ortho-disubstituted aniline (B41778) core can be streamlined using advanced catalytic C-H functionalization techniques.
While direct ortho-C-H azidomethylation of aniline is challenging, catalytic methods can be used to synthesize key precursors. Palladium-catalyzed direct C–H arylation of unprotected anilines has been demonstrated, showcasing the possibility of forging C-C bonds at the ortho position without the need for protecting groups on the nitrogen atom. acs.orgnih.gov This type of regioselective functionalization is crucial for building the required substitution pattern efficiently.
Similarly, other transition-metal-catalyzed reactions can functionalize the ortho position of aniline derivatives. While many C-H activation strategies target the ortho position, remote C-H functionalization at the meta or para positions is also being developed, highlighting the ongoing progress in selective arene synthesis. acs.orgnih.govresearchgate.net These catalytic C-H functionalization strategies, though not yet reported for the direct synthesis of Benzenamine, 2-(azidomethyl)-, represent the forefront of synthetic methodology. They offer a pathway to construct the necessary 1,2-disubstituted pattern on the aromatic ring with high efficiency and atom economy, which can then be elaborated to the final product.
Flow Chemistry and Continuous Processing for Efficient Synthesis
The application of flow chemistry and continuous processing has emerged as a superior methodology for the synthesis of organic azides, mitigating the risks associated with their traditional batch production. cam.ac.uktechnologynetworks.com Continuous-flow reactors, with their small reaction volumes and excellent heat and mass transfer capabilities, provide a highly controlled environment for handling potentially explosive intermediates. nih.gov This technology is particularly advantageous for the synthesis of compounds like Benzenamine, 2-(azidomethyl)-, where the formation of the azide group is a critical and potentially hazardous step.
Several flow chemistry protocols have been developed for the safe and efficient generation of a range of aryl and alkyl azides. cam.ac.uk These methods often allow for the in-situ generation and immediate consumption of the azide intermediate, preventing its accumulation and minimizing risk. durham.ac.uk For instance, a continuous-flow direct azidation of various alcohols using trimethylsilyl (B98337) azide (TMSN₃) as the azide source and Amberlyst-15 as a recyclable heterogeneous catalyst has been reported. nih.govorganic-chemistry.orgorganic-chemistry.org This approach offers a scalable and safer alternative to traditional batch methods. organic-chemistry.org
While a specific flow synthesis protocol for Benzenamine, 2-(azidomethyl)- is not extensively detailed in the reviewed literature, the established principles of flow azidation can be applied. A plausible continuous-flow process would involve pumping a solution of a suitable precursor, such as 2-aminobenzyl alcohol or 2-aminobenzyl bromide, through a reactor coil where it is mixed with an azide source under optimized temperature and residence time. The product stream could then be subjected to in-line purification or directly used in a subsequent reaction step, embodying the efficiency of continuous multistep synthesis. nih.govbeilstein-journals.org
The table below summarizes key parameters and findings from related flow chemistry syntheses of organic azides, which can inform the development of a process for Benzenamine, 2-(azidomethyl)-.
| Precursor Type | Azide Source | Catalyst/Reagent | Key Advantages of Flow Synthesis | Reference |
| Alcohols | Trimethylsilyl azide (TMSN₃) | Amberlyst-15 | Enhanced safety, recyclability of catalyst, scalability. nih.govorganic-chemistry.org | nih.govorganic-chemistry.orgorganic-chemistry.org |
| Alkyl Halides (Bromides) | Azide exchange resin | - | Quantitative conversion, avoids isolation of azide product. cam.ac.uk | cam.ac.uk |
| Benzyl Bromide | Sodium azide (NaN₃) | DMF (solvent) | High yield, straightforward procedure. derpharmachemica.com | derpharmachemica.com |
These examples demonstrate the versatility and robustness of flow chemistry for the synthesis of organic azides, providing a strong foundation for the development of a dedicated continuous process for Benzenamine, 2-(azidomethyl)-.
Strategic Utilization of Precursors and Building Blocks in Synthesis
The selection of an appropriate precursor is a critical aspect of the synthetic strategy for Benzenamine, 2-(azidomethyl)-. The most logical and strategically sound precursors are those that already contain the 2-aminobenzyl scaffold, allowing for a direct and efficient introduction of the azide functionality. The two primary building blocks for this purpose are 2-aminobenzyl alcohol and 2-aminobenzyl halides (e.g., bromide or chloride).
2-Aminobenzyl Alcohol: This precursor is an attractive starting material due to its commercial availability and the well-established methods for the conversion of alcohols to azides. researchgate.net Direct azidation of benzylic alcohols can be achieved under various conditions. commonorganicchemistry.com For instance, the use of diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert benzylic alcohols to the corresponding azides with Sₙ2 inversion of configuration. google.com Another approach involves a one-pot synthesis from alcohols using a combination of triphenylphosphine, iodine, imidazole, and sodium azide. ias.ac.in
2-Aminobenzyl Halides: These building blocks offer a straightforward route to Benzenamine, 2-(azidomethyl)- via nucleophilic substitution with an azide salt, such as sodium azide. The reaction of benzyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF) is a common and high-yielding method for the preparation of benzyl azides. derpharmachemica.com This approach is generally efficient and proceeds under mild conditions.
The choice between these precursors may depend on factors such as commercial availability, cost, and compatibility with other functional groups in a more complex synthetic sequence. The following table outlines the key features of these strategic precursors.
| Precursor | Reagent for Azidation | Reaction Type | Key Considerations |
| 2-Aminobenzyl Alcohol | Diphenylphosphoryl azide (DPPA) / DBU | Mitsunobu-type reaction | Good for stereospecific synthesis. |
| 2-Aminobenzyl Alcohol | PPh₃ / I₂ / Imidazole / NaN₃ | One-pot conversion | Mild conditions, good yields. ias.ac.in |
| 2-Aminobenzyl Bromide | Sodium azide (NaN₃) | Nucleophilic Substitution (Sₙ2) | High-yielding and direct. derpharmachemica.com |
The strategic use of these building blocks, especially within a continuous-flow setup, would enable a safe, efficient, and scalable synthesis of the target compound, Benzenamine, 2-(azidomethyl)-.
Reactivity and Reaction Pathways of Benzenamine, 2 Azidomethyl
Transformations Involving the Azido (B1232118) Functional Group
The azido group (–N₃) is an energy-rich functional group that serves as a versatile precursor in organic synthesis. It readily participates in a variety of transformations, most notably cycloaddition reactions and reductions, which allow for the introduction of nitrogen-containing moieties such as triazoles and primary amines.
The azide (B81097) group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful method for the synthesis of five-membered heterocyclic rings.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a set of reactions known for their high efficiency, reliability, and mild reaction conditions. glenresearch.comnih.gov This reaction unites an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govwikipedia.org The mechanism, which is distinct from the uncatalyzed thermal cycloaddition, involves the formation of a copper(I) acetylide intermediate. nih.govwikipedia.org The reaction is tolerant of a wide array of functional groups, making it exceptionally useful in complex molecule synthesis and bioconjugation. glenresearch.combeilstein-journals.org
To prevent potential damage to sensitive substrates like DNA, copper(I)-stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.com The reaction can be performed with a Cu(I) source or by generating Cu(I) in situ from a Cu(II) salt (e.g., copper(II) sulfate) with a reducing agent like sodium ascorbate. wikipedia.org
Recent studies have demonstrated the utility of biomass-derived solvents like Cyrene™ as effective media for CuAAC reactions. beilstein-journals.org For instance, the reaction of benzyl (B1604629) azide, a close analog of Benzenamine, 2-(azidomethyl)-, with various terminal alkynes proceeds with good to excellent yields in the presence of a catalytic amount of copper(I) iodide (CuI). beilstein-journals.org Furthermore, the high solvating power of Cyrene™ facilitates a "one-pot" synthesis, where the azide is generated in situ from the corresponding bromide followed by the cycloaddition, streamlining the synthetic process. beilstein-journals.org Highly active polynuclear copper(I) catalysts have also been developed that can facilitate the reaction at very low catalyst loadings, as low as 25-50 ppm. uniovi.es
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide Reaction conditions: 1.15 mmol benzyl azide, 1 mmol alkyne, 0.1 mmol Et₃N, 0.01 mmol CuI, 2.5 mL Cyrene™, T = 30 °C, t = 12 h. beilstein-journals.org
| Alkyne Partner | Product | Isolated Yield (%) |
| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 |
| 1-Ethynyl-4-fluorobenzene | 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | 92 |
| 1-Methoxy-4-ethynylbenzene | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 85 |
| Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 80 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cn This reaction's driving force comes from the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition. magtech.com.cnnih.gov The absence of a cytotoxic copper catalyst makes SPAAC particularly valuable for applications in living systems and bioconjugation. nih.govnih.gov
The reaction is bioorthogonal, as neither azides nor strained alkynes are naturally present in biological systems. glenresearch.commagtech.com.cn The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne. nih.gov For example, the introduction of fluorine atoms or the fusion of benzene (B151609) rings to the cyclooctyne core can enhance reaction rates. nih.gov A variety of cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), for use in medicinal chemistry and other fields. mdpi.com The reaction of benzyl azide, as a model compound, with strained alkyne-containing cycloparaphenylenes has been shown to proceed in high yields (>90%). researchgate.net
Beyond reactions with alkynes, the azido group in Benzenamine, 2-(azidomethyl)- can participate in other [3+2] cycloaddition pathways. The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, in contrast to the regiospecificity of the CuAAC reaction. wikipedia.org
The azido group can also react with other types of dipolarophiles. For instance, a novel pathway involves the reaction of azides with 2-cyanoacetamidines in the presence of a base. beilstein-journals.orgresearchgate.net The proposed mechanism suggests that the base deprotonates the acrylonitile derivative, which then undergoes a formal cycloaddition with the azide to form a triazoline intermediate. This intermediate subsequently aromatizes via a 1,3-proton shift to yield substituted 5-amino-1,2,3-triazole-4-carboximidamides. beilstein-journals.org This method has a broad scope, tolerating various substituents on both the azide and the amidine partner. beilstein-journals.orgresearchgate.net
The reduction of the azido group is a fundamental transformation that provides direct access to primary amines. This conversion is crucial in organic synthesis, particularly for installing a primary amino group. mdma.ch A wide variety of reagents and methods can accomplish this transformation, ranging from catalytic hydrogenation to the use of metallic or organometallic reducing agents. mdma.chorganic-chemistry.org
Catalytic hydrogenation is a common and efficient method for reducing azides to amines. mdma.ch The reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. mdma.ch The mechanism involves the adsorption of the azide and hydrogen onto the catalyst surface, followed by the stepwise reduction of the azido group and the liberation of nitrogen gas (N₂), yielding the corresponding primary amine.
Transfer hydrogenation offers an alternative where the hydrogen is supplied by a donor molecule instead of H₂ gas. Common hydrogen donors include ammonium (B1175870) formate (B1220265), hydrazine, or cyclohexene. This method can sometimes offer improved chemoselectivity. For example, aryl azides can be cleanly reduced by copper nanoparticles in water using ammonium formate as the hydrogen source. organic-chemistry.org
A variety of other chemical reducing agents are also highly effective. Stannous chloride (SnCl₂) in methanol (B129727) can reduce organic azides to their corresponding amines, often within an hour. mdma.ch Another mild and efficient system involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalytic amount of tin(IV) 1,2-benzenedithiolate. cmu.eduorganic-chemistry.org This method is effective for a wide range of azides, including primary, secondary, tertiary, and aromatic variants, providing excellent yields under gentle conditions. cmu.eduorganic-chemistry.org Other effective reagents include zinc dust with ammonium chloride. researchgate.net
Table 2: Selected Methods for the Reduction of Organic Azides to Primary Amines
| Azide Substrate | Reducing System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl azide | SnCl₂ | Methanol | 0.5 | 95 | mdma.ch |
| Heptyl azide | SnCl₂ | Methanol | 1.0 | 85 | mdma.ch |
| Benzyl azide | NaBH₄, cat. Sn(BDT)₂ | THF/H₂O | 0.25 | 99 | cmu.edu |
| 1-Azidooctane | NaBH₄, cat. Sn(BDT)₂ | THF/H₂O | 0.25 | 99 | cmu.edu |
Reduction of the Azido Group to Amine Functionality
Reactions Involving the Aminomethyl Functional Group
The primary amino group attached to the benzylic carbon in Benzenamine, 2-(azidomethyl)- exhibits typical nucleophilic reactivity, allowing for a range of chemical modifications.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophilic species. The reactivity of this amine is influenced by the electronic properties of the substituted benzene ring.
Common reactions involving the nucleophilic amine include:
Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.
Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases).
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
The presence of the azidomethyl group in the ortho position may sterically hinder the approach of bulky electrophiles to the amine. However, for most common electrophiles, the reaction is expected to proceed efficiently.
Amide Formation:
The primary amine of Benzenamine, 2-(azidomethyl)- readily undergoes acylation to form amides. This is a robust and widely used reaction in organic synthesis. Common acylating agents include:
Acyl Chlorides: These are highly reactive and react rapidly with the amine, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Acid Anhydrides: These are also effective acylating agents, often used with or without a catalyst.
Carboxylic Acids: Direct condensation of the amine with a carboxylic acid requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.
Urethane (B1682113) Formation:
Urethanes (or carbamates) can be synthesized from the primary amine by reaction with various reagents:
Isocyanates: The amine reacts directly with an isocyanate to form a urea (B33335) linkage.
Chloroformates: Reaction with an alkyl or aryl chloroformate in the presence of a base yields the corresponding urethane.
Carbonates: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common reagent for the protection of amines as their tert-butoxycarbonyl (Boc) derivatives, which is a type of urethane.
These amide and urethane formation reactions provide a means to introduce a wide variety of functional groups and to protect the amine during subsequent synthetic steps.
The primary amine of Benzenamine, 2-(azidomethyl)- can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a molecule of water.
The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed, for example, by azeotropic distillation or by using a dehydrating agent. The reaction is usually catalyzed by an acid or a base.
The resulting imine can be a stable compound or can be used as an intermediate in further transformations. For example, the C=N double bond of the imine can be reduced to form a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination.
The formation of imines and Schiff bases is a fundamental reaction in organic chemistry and provides a versatile method for the construction of new carbon-nitrogen bonds.
Alkylation and Acylation Processes
The presence of a primary amino group (-NH₂) confers nucleophilic character to Benzenamine, 2-(azidomethyl)-, making it susceptible to alkylation and acylation reactions. As with other anilines, these reactions typically occur at the nitrogen atom.
Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents. This process can be challenging to control, often leading to a mixture of mono- and di-alkylated products. The reaction involves the nucleophilic attack of the amine on an alkyl halide or another suitable electrophile. Over-alkylation can proceed to form a quaternary ammonium salt. The reactivity in alkylation is influenced by the nature of the alkylating agent and the reaction conditions, such as temperature and the presence of a base to neutralize the acid byproduct. iitm.ac.in While specific studies on Benzenamine, 2-(azidomethyl)- are not prevalent, its behavior is expected to mirror that of other primary anilines, where N-alkylation is a characteristic reaction. researchgate.netresearchgate.net The use of alternative alkylating agents like dimethyl carbonate (DMC) has been explored for other anilines, sometimes offering higher selectivity for mono-methylation compared to traditional agents like methanol. iitm.ac.in
Acylation: The amino group of Benzenamine, 2-(azidomethyl)- is readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. reddit.com This reaction is generally more controllable than alkylation and typically proceeds to give the mono-acylated product in high yield. pearson.com The acylation of aniline (B41778) with acetic anhydride (B1165640), for instance, is a well-established procedure. youtube.com This conversion of the amino group to an amide (e.g., an acetanilide) is a crucial strategy in aromatic chemistry. The resulting amide group is less activating towards the aromatic ring than the original amino group, which allows for better control in subsequent electrophilic aromatic substitution reactions by preventing polysubstitution and other side reactions. libretexts.orgchemistrysteps.comstackexchange.comlibretexts.org The protecting acyl group can later be removed via hydrolysis to regenerate the amine. libretexts.orgstackexchange.com
| Transformation | Reagent Class | Specific Examples | Product Type |
|---|---|---|---|
| Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br) | N-Alkyl aniline, N,N-Dialkyl aniline |
| Alkylation | Alcohols | Methanol (CH₃OH), 2-Propanol | N-Alkyl aniline |
| Alkylation | Carbonates | Dimethyl carbonate (DMC) | N-Methyl aniline |
| Acylation | Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | N-Acyl aniline (Amide) |
| Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) | N-Acyl aniline (Amide) |
Interplay Between Azido and Aminomethyl Functionalities
The defining characteristic of Benzenamine, 2-(azidomethyl)- is the ortho-positioning of the aminomethyl and azido groups. This proximity allows for unique intramolecular interactions that are central to its reactivity, particularly in the formation of heterocyclic structures.
Intramolecular Cyclization Reactions and Heterocycle Formation
The adjacent azido and amino-derived functionalities can participate in intramolecular cyclization reactions, providing a powerful route for the synthesis of nitrogen-containing heterocycles. Organic azides are versatile precursors for a wide array of heterocyclic compounds. nih.gov Research on related structures, such as 1-(azidomethyl)-2-isocyanoarenes, demonstrates that these molecules can undergo cascade radical cyclization to furnish quinazoline (B50416) derivatives. rsc.orgrsc.org
For example, a manganese-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) has been shown to produce quinazoline-2-carboxylates. rsc.org Similarly, reacting 1-(azidomethyl)-2-isocyanoarenes with organoboronic acids in the presence of a manganese(III) oxidant also yields quinazoline derivatives through a cascade cyclization process. rsc.org Another synthetic strategy involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines to produce indazoles, highlighting how adjacent amino-type groups on a benzene ring can be used to construct fused heterocyclic systems. organic-chemistry.org These examples strongly suggest that Benzenamine, 2-(azidomethyl)- is a prime candidate for similar intramolecular transformations to form fused N-heterocycles, which are significant scaffolds in medicinal chemistry. nih.govorganic-chemistry.org
| Starting Material Substructure | Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| 2-(azidomethyl)phenyl isocyanide | Methyl carbazate, Mn(OAc)₂, TBHP | Quinazoline-2-carboxylate | rsc.org |
| 1-(azidomethyl)-2-isocyanoarene | Organoboronic acid, Mn(OAc)₃·2H₂O | Quinazoline | rsc.org |
| 2-aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ | Indazole | organic-chemistry.org |
| 2-(azido)aniline derivatives | Various (e.g., thermolysis) | Pyrroles, Pyridines | rsc.org |
Neighboring Group Participation in Reaction Mechanisms
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with electrons from an atom or group within the same molecule. wikipedia.orglibretexts.org This participation can significantly increase reaction rates and influence the stereochemical outcome of a reaction. wikipedia.orgnih.gov In nucleophilic substitution reactions, NGP typically results in retention of configuration due to a double inversion mechanism. nih.govstackexchange.com
For Benzenamine, 2-(azidomethyl)-, both the amino and azido groups have the potential to act as neighboring groups. In a reaction involving the benzylic carbon (the -CH₂- group), the lone pair of electrons on the primary amine's nitrogen atom could participate. For instance, if a leaving group were present on the benzylic carbon, the amino group could attack intramolecularly to form a three-membered aziridinium (B1262131) ion intermediate. A subsequent attack by an external nucleophile would open this strained ring. Similarly, the terminal nitrogen of the azido group could potentially participate in stabilizing a developing positive charge at the benzylic center. The effectiveness of NGP is highly dependent on the geometry of the transition state and the ability of the participating group to form a stable cyclic intermediate. rsc.org
Aromatic Ring Reactivity and Directed Functionalization
The reactivity of the benzene ring in Benzenamine, 2-(azidomethyl)- is primarily governed by the powerful activating effect of the amino group.
The -NH₂ group is a strong activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). chemistrysteps.comlibretexts.orgmsu.edulibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com Consequently, electrophilic attack is directed to the positions ortho and para to the amino group (positions 3, 5, and 7). However, the high reactivity conferred by the amino group can make reactions difficult to control, often leading to polysubstitution. libretexts.orglibretexts.org
The 2-(azidomethyl)- substituent also influences the ring's reactivity. The azidomethyl group is generally considered to be electron-withdrawing by induction due to the electronegativity of the nitrogen atoms, which would have a deactivating effect on the ring. libretexts.org It would also exert a steric effect, potentially hindering substitution at the adjacent position 3. The interplay between the strongly activating -NH₂ group and the deactivating/sterically hindering -CH₂N₃ group determines the final regiochemical outcome of EAS reactions.
Furthermore, the amino group can be used as a directing group for C-H functionalization, a modern strategy for selectively modifying aromatic rings. researchgate.net By coordinating to a transition metal catalyst, the amino group (or a derivative) can direct the catalyst to a specific C-H bond, typically at the ortho position, enabling reactions like arylation, alkylation, or amidation. researchgate.netnih.govnih.gov This approach offers a powerful method for the regioselective synthesis of substituted anilines, overcoming the limitations of classical electrophilic substitution. researchgate.net
Applications of Benzenamine, 2 Azidomethyl in Chemical Synthesis
Role as a Precursor for Nitrogen-Containing Heterocyclic Systems
The strategic placement of the amino and azidomethyl groups in Benzenamine, 2-(azidomethyl)- facilitates its use in intramolecular cyclization reactions and as a key component in the assembly of various heterocyclic scaffolds. These nitrogen-rich ring systems are prevalent in pharmaceuticals, natural products, and materials science.
Synthesis of Triazole Derivatives
The azide (B81097) functionality of Benzenamine, 2-(azidomethyl)- serves as a key handle for the synthesis of 1,2,3-triazole derivatives through the well-established Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction, typically catalyzed by copper(I), involves the coupling of the azide with a terminal or internal alkyne to form a stable, five-membered triazole ring. This methodology is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. The reaction's broad substrate scope and tolerance of various functional groups make it a powerful tool for molecular construction. For instance, novel triazole-linked 2-trichloromethylquinazolines have been synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, showcasing the utility of azide precursors in creating complex bioactive molecules. scielo.org.za
The synthesis of 1,2,3-triazole derivatives is not limited to CuAAC. Methodologies involving reactions with activated acetylenes in dimethylformamide or multicomponent reactions have also been developed, highlighting the versatility of azide-containing precursors in generating these important heterocycles. researchgate.netirjet.net
| Azide Precursor Type | Reaction Partner | Key Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Aryl Azide | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazoles | scielo.org.za |
| (Azidomethyl)benzene | Malononitrile | Base-mediated Cyclocondensation | 4-Amino-1,2,3-triazole-5-carbonitriles | researchgate.net |
| Azido (B1232118) benzenesulfonamide | Acetylacetone | Cyclocondensation | Sulfonamide-based 1,2,3-Triazoles | researchgate.net |
| Aryl Azides | Ethyl acetoacetate | Base-mediated Cycloaddition | 1,2,3-Triazole derivatives | researchgate.net |
Formation of Oxazolidinones and Related Structures
While direct synthesis of oxazolidinones from Benzenamine, 2-(azidomethyl)- is less commonly documented, the synthesis of structurally related 2-(azidomethyl)oxazoles has been achieved through efficient, continuous-flow protocols. beilstein-journals.orgnih.gov This process begins with the thermolysis of a vinyl azide to generate a reactive azirine intermediate. nih.govbeilstein-journals.org This azirine then reacts with a 2-haloacyl halide, such as bromoacetyl bromide, to construct the 2-(halomethyl)oxazole core. nih.govbeilstein-journals.org In a final step, the halide is displaced by an azide ion (e.g., from NaN₃) to yield the target 2-(azidomethyl)oxazole. nih.govbeilstein-journals.org This multi-step synthesis highlights how azide functionality can be introduced into a heterocyclic system as a final step, yielding a product that is itself a versatile building block for further reactions like click chemistry. beilstein-journals.org
Oxazolidinones themselves are a significant class of heterocycles, often used as chiral auxiliaries in asymmetric synthesis and found in the core structure of several antibiotics. nih.govwikipedia.org General syntheses often involve the cyclization of amino alcohols with phosgene equivalents or via reactions like the Curtius rearrangement of β-hydroxy acids. nih.govwikipedia.org
Construction of Quinazolines and Other Fused Heterocycles
Benzenamine, 2-(azidomethyl)- is a valuable precursor for quinazoline (B50416) synthesis. The methodology often involves an in situ reduction of the azide group to a primary amine, generating a 1,2-diaminobenzene derivative which can readily undergo cyclization. A common strategy is the reaction of this intermediate with aldehydes or other carbonyl compounds. This tandem reaction process, involving reduction followed by condensation and intramolecular cyclization, provides an efficient route to a wide variety of substituted quinazolines. nih.govnih.gov
This approach is analogous to methods using 2-azidobenzaldehydes, which can undergo multicomponent reactions with isocyanides and other reagents to form fused heterocyclic systems like pyrazolo[1,5-c]quinazolines. mdpi.com The versatility of the quinazoline core allows for the construction of numerous derivatives with diverse biological activities, making these synthetic routes highly valuable in medicinal chemistry. nih.govmdpi.com
Routes to Carbolines and Related Indole-Derived Scaffolds
The azidomethyl group is instrumental in the synthesis of complex indole-derived scaffolds such as tetrahydro-β-carbolines. rsc.orgnih.gov A facile and efficient route involves the acid-catalyzed dehydrative annulation of 2-indolylmethyl azides (structurally related to the target compound) with propargylic alcohols. rsc.orgnih.gov This reaction proceeds through a sophisticated cascade sequence. It begins with a Friedel–Crafts-type alkylation of the indole ring by the propargylic alcohol, followed by an intramolecular 1,3-dipolar cycloaddition ("Click" reaction) between the tethered alkyne and the azide group. rsc.orgnih.govnih.gov This process forms multiple chemical bonds in a single operation with excellent atom economy, providing rapid access to the tricyclic β-carboline framework. nih.gov β-Carboline alkaloids are a significant family of natural and synthetic compounds with a broad spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties. mdpi.combeilstein-journals.org
| Indole Azide Substrate (1) | Propargylic Alcohol Substrate (2) | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(azidomethyl)-1H-indole | 1,1-diphenylprop-2-yn-1-ol | Sc(OTf)₃, 1,2-DCE | 4,4-diphenyl-9,10-dihydro-4H- scielo.org.zabeilstein-journals.orgresearchgate.nettriazolo[1',5':1,6]pyrido[3,4-b]indole | 91% | nih.gov |
| 2-(azidomethyl)-1-methyl-1H-indole | 1,1-diphenylprop-2-yn-1-ol | Sc(OTf)₃, 1,2-DCE | 9-methyl-4,4-diphenyl-9,10-dihydro-4H- scielo.org.zabeilstein-journals.orgresearchgate.nettriazolo[1',5':1,6]pyrido[3,4-b]indole | 93% | nih.gov |
| 2-(azidomethyl)-1-methyl-1H-indole | 1,1-di(p-tolyl)prop-2-yn-1-ol | Sc(OTf)₃, 1,2-DCE | 9-methyl-4,4-di(p-tolyl)-9,10-dihydro-4H- scielo.org.zabeilstein-journals.orgresearchgate.nettriazolo[1',5':1,6]pyrido[3,4-b]indole | 91% | nih.gov |
| 2-(azidomethyl)-1-methyl-1H-indole | 1-phenyl-1-(p-tolyl)prop-2-yn-1-ol | Sc(OTf)₃, 1,2-DCE | 9-methyl-4-phenyl-4-(p-tolyl)-9,10-dihydro-4H- scielo.org.zabeilstein-journals.orgresearchgate.nettriazolo[1',5':1,6]pyrido[3,4-b]indole | 92% | nih.gov |
Utilization in Multicomponent Reactions and Divergent Synthesis
The presence of two distinct reactive sites—the nucleophilic amine and the cycloaddition-prone azide—makes Benzenamine, 2-(azidomethyl)- an ideal substrate for multicomponent reactions (MCRs) and divergent synthetic strategies. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. nih.govopenmedicinalchemistryjournal.com
The amine group can participate in classic MCRs such as the Ugi or Mannich reactions, while the azide group remains intact for subsequent transformations. nih.gov For example, the aniline (B41778) moiety could react with an aldehyde and a carboxylic acid and an isocyanide in an Ugi four-component reaction to rapidly build a complex peptide-like scaffold. The resulting product, still bearing the azidomethyl group, can then be subjected to a click reaction with various alkynes. This two-stage approach allows for the creation of a large library of diverse molecules from a common intermediate, which is the essence of divergent synthesis. This strategy is exceptionally powerful in drug discovery for generating molecular diversity and exploring structure-activity relationships.
Application as a Building Block in Complex Molecule Construction
Beyond its role in specific heterocyclic syntheses, Benzenamine, 2-(azidomethyl)- functions as a versatile building block for the assembly of more complex molecular systems. nih.gov The key to its utility is the orthogonal reactivity of its two functional groups. The amine can be readily acylated, alkylated, or used in C-N bond-forming cross-coupling reactions without affecting the azide. Conversely, the azide can participate in click reactions or be reduced to an amine under conditions that leave the aniline moiety untouched.
This orthogonality allows for the stepwise, controlled construction of complex molecules. For example, the amine could be used to attach the molecule to a larger scaffold or a solid support, after which the azide serves as a reactive handle for introducing other functionalities, reporter tags, or biomolecules via click chemistry. This "building block" approach is fundamental in medicinal chemistry, materials science, and chemical biology for the rational design and synthesis of functional molecules.
Limited Research Data Precludes Detailed Analysis of Benzenamine, 2-(azidomethyl)- in Specific Synthetic Applications
Comprehensive investigation into the scientific literature reveals a notable scarcity of published research specifically detailing the applications of Benzenamine, 2-(azidomethyl)- in the precise contexts of natural product synthesis, as a scaffold for advanced synthetic targets, or in the development of novel synthetic methodologies as outlined. While related compounds and general synthetic principles are well-documented, specific data and detailed findings for this particular molecule are not sufficiently available to construct a thorough and scientifically accurate article based on the requested structure.
The inherent reactivity of Benzenamine, 2-(azidomethyl)-, which features both a nucleophilic aniline group and a versatile azide moiety in an ortho configuration, suggests its potential as a precursor for various nitrogen-containing heterocycles. The azide group is a well-known precursor for amines via reduction and participates in cycloaddition reactions, while the aniline group is a cornerstone in the synthesis of numerous fused heterocyclic systems.
However, searches for its direct application as a strategic intermediate in the total synthesis of natural products did not yield specific examples. Similarly, its explicit use as a foundational scaffold for creating diverse molecular libraries or advanced, complex targets is not detailed in the available literature.
While research into novel synthetic methodologies often involves related structures, such as 2-(azidomethyl)phenyl isocyanides for the construction of quinazoline derivatives, direct and detailed studies employing Benzenamine, 2-(azidomethyl)- as the primary substrate are not presently found. The intramolecular aza-Wittig reaction, a powerful tool for heterocycle synthesis, could theoretically be applied to derivatives of this compound, but specific research findings to this effect are lacking.
Due to this absence of specific, detailed research findings, it is not possible to generate an in-depth article that adheres to the requested outline without resorting to speculation, which would compromise scientific accuracy. Further research and publication on the synthetic utility of Benzenamine, 2-(azidomethyl)- are required before a comprehensive review of its applications can be compiled.
Advanced Methodological Approaches and Theoretical Studies Involving Benzenamine, 2 Azidomethyl
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like Benzenamine, 2-(azidomethyl)- at an atomic level. Quantum mechanical calculations can offer deep insights into reaction mechanisms, energetics, and the electronic factors governing chemical transformations.
Elucidation of Reaction Mechanisms via Computational Studies
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule like Benzenamine, 2-(azidomethyl)-, such studies could elucidate the mechanisms of its thermal or photochemical decomposition, which would likely involve the extrusion of dinitrogen (N₂) from the azide (B81097) group to form a highly reactive nitrene intermediate. Subsequent intramolecular reactions, such as cyclization to form heterocyclic structures, could then be computationally explored. These studies would involve locating stationary points (reactants, intermediates, products, and transition states) on the potential energy surface to establish the most probable reaction pathways. However, specific computational studies detailing these mechanisms for Benzenamine, 2-(azidomethyl)- have not been identified in the surveyed literature.
Transition State Analysis and Energy Profiles of Transformations
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. For transformations involving Benzenamine, 2-(azidomethyl)-, such as the aforementioned nitrene formation and subsequent cyclization, computational analysis would be used to determine the geometry, vibrational frequencies, and energy of the transition states. This information would allow for the construction of a detailed energy profile, providing activation energies and reaction enthalpies. These profiles are crucial for predicting the feasibility and kinetics of different reaction pathways. At present, there are no published transition state analyses or energy profiles specifically for transformations of Benzenamine, 2-(azidomethyl)-.
Understanding Reactivity Profiles and Selectivity through Electronic Structure Calculations
The reactivity and selectivity of Benzenamine, 2-(azidomethyl)- are governed by its electronic structure. Electronic structure calculations can provide valuable information about the distribution of electrons within the molecule, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charges, and electrostatic potential maps. These calculations would help in predicting the most nucleophilic and electrophilic sites within the molecule, thereby explaining its reactivity towards other reagents. For instance, the analysis could reveal the influence of the aminobenzyl group on the reactivity of the azide moiety and vice-versa. Such detailed electronic structure calculations specific to Benzenamine, 2-(azidomethyl)- are not currently available.
Reaction Monitoring and Kinetic Studies of Transformations Involving Benzenamine, 2-(azidomethyl)-
Experimental techniques for monitoring reactions in real-time and studying their kinetics are essential for validating theoretical predictions and gaining a comprehensive understanding of reaction mechanisms.
Kinetic Isotope Effect Studies for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of the transition state. This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific position in the molecule. For example, substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond breaking in the rate-determining step typically leads to a primary KIE (kH/kD > 1). In the context of transformations of Benzenamine, 2-(azidomethyl)-, a KIE study could involve deuteration of the amino group or the methylene (B1212753) bridge to probe their involvement in the rate-determining step of a reaction. There are currently no published kinetic isotope effect studies specifically for Benzenamine, 2-(azidomethyl)-.
Stereochemical Aspects and Asymmetric Transformations
Information regarding the stereochemical properties and asymmetric transformations of Benzenamine, 2-(azidomethyl)- is not available in the current body of scientific literature. Research dedicated to the chiral resolution, stereoselective synthesis, or the study of its stereoisomers has not been published. Consequently, there are no established methodologies or detailed research findings to report on this topic.
Emerging Research Directions and Future Perspectives on Benzenamine, 2 Azidomethyl
Exploration of Novel Catalytic Systems for Benzenamine, 2-(azidomethyl)- Transformations
The reactivity of the azidomethyl group in benzenamine, 2-(azidomethyl)- offers a fertile ground for catalytic exploration. While traditional transformations of azides are well-established, the development of novel catalytic systems promises to unlock new reaction pathways with enhanced efficiency and selectivity.
Current research in related fields suggests a significant potential for the application of transition metal catalysis. For instance, the use of supported gold nanoparticles as catalysts has proven highly effective in the chemoselective hydrogenation of nitro compounds to anilines. nih.gov This methodology could be adapted for transformations of the aromatic portion of benzenamine, 2-(azidomethyl)-, or for tandem reactions involving both the amino and azido (B1232118) groups. Similarly, palladium nanoparticles supported on various materials have demonstrated high efficacy in the synthesis of secondary anilines. mdpi.com The exploration of such catalytic systems could lead to novel C-N bond-forming reactions starting from benzenamine, 2-(azidomethyl)-.
Furthermore, the development of bimetallic and trimetallic nanoparticle catalysts is a burgeoning area that could offer synergistic effects, leading to higher activities and selectivities in the transformation of benzenamine, 2-(azidomethyl)-. mdpi.com Photocatalysis also presents an intriguing frontier, with recent advances in the use of semiconductors, plasmonic metal-based catalysts, and dyes for selective hydrogenation reactions. nih.gov Applying these photocatalytic systems to benzenamine, 2-(azidomethyl)- could enable transformations under mild, environmentally friendly conditions.
Table 1: Potential Catalytic Systems for Benzenamine, 2-(azidomethyl)- Transformations
| Catalytic System | Potential Transformation | Advantages |
| Supported Gold Nanoparticles | Selective Hydrogenation/Reductive Amination | High chemoselectivity, mild reaction conditions |
| Supported Palladium Nanoparticles | C-N Cross-Coupling Reactions | Versatility in forming various C-N bonds |
| Bimetallic/Trimetallic Nanoparticles | Tandem/Cascade Reactions | Synergistic catalytic effects, enhanced reactivity |
| Photocatalytic Systems | Light-driven Reductions/Cyclizations | Use of renewable energy, green reaction conditions |
| Zeolite-Based Catalysts | Shape-Selective Transformations | Control over product distribution based on pore structure |
The application of zeolite-based catalysts, which can offer shape selectivity and enhanced acidity or basicity, also warrants investigation for the transformation of benzenamine, 2-(azidomethyl)- into valuable heterocyclic structures. rsc.org
Integration into Automated and High-Throughput Synthetic Platforms
The demand for rapid synthesis and screening of compound libraries has spurred the development of automated and high-throughput synthetic platforms. The integration of benzenamine, 2-(azidomethyl)- chemistry into these systems is a key direction for accelerating the discovery of new bioactive molecules and materials.
Continuous-flow synthesis offers a particularly promising avenue. An efficient three-step continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, demonstrating the feasibility of handling azide-containing intermediates in an automated fashion. nih.govnih.govbeilstein-journals.org This protocol, which involves the generation of an unstable azirine intermediate, highlights the safety and efficiency benefits of flow chemistry for reactions involving potentially hazardous reagents or intermediates. nih.govnih.govbeilstein-journals.org A similar integrated continuous-flow approach could be envisioned for the synthesis and subsequent derivatization of benzenamine, 2-(azidomethyl)-, enabling the rapid production of a library of derivatives with minimal manual intervention.
The short reaction times, precise control over reaction parameters, and enhanced safety profiles associated with flow chemistry make it an ideal platform for exploring the reactivity of benzenamine, 2-(azidomethyl)- under a wide range of conditions. This would facilitate high-throughput screening of reaction conditions and catalysts, significantly accelerating the optimization of synthetic protocols.
Continued Development of Green and Sustainable Reaction Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes. For benzenamine, 2-(azidomethyl)-, a key focus is the development of pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources.
A significant advancement in this area is the development of a novel synthetic method for generating substituted anilines from their corresponding benzyl (B1604629) azides using concentrated sulfuric acid. chemrxiv.org This method is particularly relevant as it directly utilizes a benzyl azide (B81097) precursor, similar in structure to benzenamine, 2-(azidomethyl)-. The reaction proceeds rapidly at room temperature and offers a pathway to anilines or, interestingly, benzaldehydes depending on the substitution pattern. chemrxiv.org This approach avoids the use of heavy metal catalysts and harsh reducing agents often employed in the synthesis of anilines.
Another sustainable approach involves the use of benign and inexpensive catalysts for key transformations. For example, a magnesium sulphate-glacial acetic acid system has been reported as an eco-friendly catalyst for the acetylation of aniline (B41778). ijtsrd.com Exploring such simple and environmentally benign catalytic systems for the derivatization of the amino group in benzenamine, 2-(azidomethyl)- would be a valuable contribution to green chemistry. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the goals of sustainability by reducing solvent usage and purification steps.
Advancements in Theoretical and Computational Predictions of Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. For benzenamine, 2-(azidomethyl)-, theoretical and computational studies can play a pivotal role in several areas.
Quantum chemical computations can be employed to explore the electronic structure and spectroscopic properties of benzenamine, 2-(azidomethyl)- and its derivatives. nih.gov Such studies can help in understanding the nature of its frontier molecular orbitals (HOMO and LUMO), which is crucial for predicting its reactivity in various chemical transformations. For instance, computational studies on substituted anilines have been used to predict their metabolic fate and electro-optical properties. researchgate.netnih.gov Similar in silico approaches could be used to predict the biological activity or material properties of compounds derived from benzenamine, 2-(azidomethyl)-.
Furthermore, density functional theory (DFT) calculations can be utilized to investigate the reaction mechanisms of catalytic transformations involving benzenamine, 2-(azidomethyl)-. This can aid in the rational design of more efficient and selective catalysts. Molecular docking studies can also be performed to predict the binding affinity of benzenamine, 2-(azidomethyl)- derivatives with biological targets, thereby guiding the synthesis of potential drug candidates. researchgate.net
Unexplored Reactivity Patterns and Synthetic Opportunities
While the azide and amine functionalities of benzenamine, 2-(azidomethyl)- suggest a range of predictable transformations, there remains significant scope for discovering novel and unexplored reactivity patterns. The proximity of the azidomethyl and amino groups on the aromatic ring could lead to unique intramolecular reactions, giving access to novel heterocyclic scaffolds.
For example, intramolecular cyclization reactions could be triggered by various stimuli, such as heat, light, or a catalyst, to form fused ring systems that are of interest in medicinal chemistry and materials science. The azide group can also participate in [3+2] cycloaddition reactions (click chemistry), providing a highly efficient and versatile method for conjugation and the synthesis of complex molecules. The development of novel dearomative rearrangement reactions, as has been observed in the synthesis of related α-azidomethyl styrenes, could also open up new synthetic avenues. mdpi.com
The exploration of multicomponent reactions involving benzenamine, 2-(azidomethyl)- is another promising area. These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and can rapidly generate molecular diversity. The unique bifunctionality of benzenamine, 2-(azidomethyl)- makes it an ideal candidate for the design of novel multicomponent reactions.
Broader Contextualization within Contemporary Organic Synthesis Trends
The future development of benzenamine, 2-(azidomethyl)- chemistry is intrinsically linked to broader trends in organic synthesis. The increasing emphasis on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, provides a significant opportunity for the use of benzenamine, 2-(azidomethyl)- as a versatile building block. Its ability to introduce a primary amine and a readily transformable azide group makes it a valuable tool for the late-stage diversification of drug candidates and functional materials.
The growing interest in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products, further underscores the importance of benzenamine, 2-(azidomethyl)-. Its structure is pre-disposed to the formation of various heterocyclic systems, and the development of novel synthetic methods will undoubtedly contribute to the expansion of the chemical space of accessible N-heterocycles.
Q & A
Q. What synthetic methodologies are most effective for introducing the azidomethyl group onto aromatic amines like 2-(azidomethyl)benzenamine?
The azidomethyl group can be introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, alkylation of 2-aminobenzyl halides with sodium azide under controlled pH (neutral to slightly basic) avoids competing side reactions like diazotization . Alternatively, Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) may couple azide-containing alcohols to aromatic amines. Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate), followed by spectroscopic validation (¹H/¹³C NMR, IR for -N₃ stretch at ~2100 cm⁻¹) .
Q. How can researchers characterize the stability of 2-(azidomethyl)benzenamine under varying experimental conditions?
Stability studies should assess thermal, photolytic, and oxidative degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, while UV-Vis spectroscopy monitors photodegradation under controlled light exposure (e.g., 254 nm UV lamp) . Oxidative stability can be tested via accelerated aging in H₂O₂ or air-saturated solutions, with HPLC or GC-MS tracking decomposition products. Note: Azides are shock-sensitive; avoid mechanical stress during handling .
Q. What spectroscopic techniques are critical for confirming the structure of 2-(azidomethyl)benzenamine?
Key techniques include:
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and azidomethyl CH₂ (δ ~3.5–4.5 ppm).
- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ for the azide group.
- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular weight (C₇H₈N₄: 148.07 g/mol) and fragmentation patterns (e.g., loss of N₂).
Cross-validation with computational methods (DFT-based NMR/IR simulations) enhances accuracy .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2-(azidomethyl)benzenamine in click chemistry applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for CuAAC reactions. Focus on:
- Electron density maps to identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity in cycloadditions.
Benchmark against experimental kinetic data (e.g., reaction rates with alkynes) to refine computational models .
Q. What strategies resolve contradictions in reported solubility data for azide-functionalized aromatic amines?
Discrepancies often arise from solvent polarity, temperature, and measurement techniques. Systematic approaches include:
Q. How can 2-(azidomethyl)benzenamine be utilized in targeted drug delivery systems?
The azide group enables bioorthogonal conjugation with alkyne-modified biomolecules (e.g., antibodies, peptides). Methodological steps:
Functionalize nanoparticles or liposomes with DBCO (dibenzocyclooctyne).
Incubate with 2-(azidomethyl)benzenamine-derived prodrugs for strain-promoted azide-alkyne cycloaddition (SPAAC).
Validate conjugation efficiency via fluorescence quenching assays or MALDI-TOF MS .
Q. What are the challenges in scaling up the synthesis of 2-(azidomethyl)benzenamine for preclinical studies?
Critical considerations include:
- Safety : Mitigate risks of azide detonation by using flow reactors for exothermic steps.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches.
- Yield Optimization : Screen catalysts (e.g., CuI vs. Ru complexes) and solvents (DMF vs. THF) to enhance atom economy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
